molecular formula C25H25ClFN5O3 B2919602 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1251580-82-1

2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B2919602
CAS RN: 1251580-82-1
M. Wt: 497.96
InChI Key:
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Description

The compound contains several interesting functional groups, including an indole group, a pyridazine group, and a fluorophenyl group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are found in many important biological molecules, such as the amino acid tryptophan . The pyridazine group is a six-membered ring containing two nitrogen atoms, and is known for its bioactivity . The fluorophenyl group consists of a phenyl (benzene) ring with a fluorine atom attached, which can greatly affect the physical and chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and pyridazine groups are both aromatic, meaning they have a stable ring structure with delocalized electrons . The fluorophenyl group would introduce an element of polarity to the molecule, which could affect its interactions with other substances .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict exactly how this compound would react. The presence of the indole group suggests that it might undergo electrophilic substitution reactions similar to those seen with other aromatic compounds . The pyridazine group could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the fluorophenyl group could increase the compound’s stability and affect its boiling and melting points . The indole and pyridazine groups could contribute to the compound’s UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Characterization

A variety of studies have been dedicated to synthesizing and characterizing similar compounds, demonstrating their potential in medicinal chemistry. For instance, the synthesis of pyridazinoindole derivatives, including compounds with structural similarities to the one , has been reported, showcasing their applications in developing novel therapeutic agents (Habernickel, 2002; Robertson et al., 1986). These studies underline the importance of the pyridazinone scaffold in medicinal chemistry, highlighting the diverse pharmacological activities that can be harnessed through structural modifications.

Potential Therapeutic Applications

Several research initiatives have aimed to uncover the therapeutic potential of compounds with structural elements similar to 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide. For instance, compounds have been evaluated for their inotropic activity, indicating potential applications in heart failure treatment (Robertson et al., 1986). Moreover, the exploration of antimalarial properties in structurally related compounds has shed light on the potential for developing new antimalarial therapies (Mphahlele et al., 2017).

Pharmacological Properties

Research on compounds structurally related to this compound has focused on understanding their pharmacological properties. For example, studies have highlighted the synthesis and evaluation of compounds for antimicrobial properties, providing insights into their potential as new antimicrobial agents (Almutairi et al., 2018). Additionally, investigations into the metabolic pathways of similar compounds have contributed to understanding their safety and efficacy profiles (Lin et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many indole-containing compounds are biologically active, so it’s possible that this compound could interact with biological systems in interesting ways .

Future Directions

Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential uses. Given the bioactivity of many indole and pyridazine-containing compounds, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

3-[2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O3/c26-19-10-6-11-20(27)18(19)15-31-25(35)32-21-12-5-4-9-17(21)23(34)30(24(32)29-31)14-13-22(33)28-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPKGXAELAAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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